N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride
Description
¹H NMR Analysis
Data from Enamine (CAS 1384427-48-8) reveals the following key signals:
- δ 2.85–3.10 ppm (m, 1H) : Cyclobutane CH₂ adjacent to the amine.
- δ 2.60–2.75 ppm (m, 2H) : N–CH₂–CH₂–CF₃ protons.
- δ 1.90–2.20 ppm (m, 4H) : Cyclobutane ring protons.
- δ 1.50–1.70 ppm (m, 2H) : Trifluoropropyl CH₂ group.
¹³C NMR Analysis
FT-IR Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 3300–2500 | N–H stretch (broad, HCl salt) |
| 1120–1170 | C–F asymmetric stretching |
| 720–750 | Cyclobutane ring deformation |
Mass Spectrometry
- ESI-MS (m/z) : 168.1 [M–Cl]⁺ (calculated for C₇H₁₂F₃N: 167.17).
- Fragmentation pattern : Loss of CF₃CH₂ (69 Da) and cyclobutane (54 Da).
Table 3: Spectral Data Summary
| Technique | Key Peaks | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 2.85–3.10 (m), δ 1.90–2.20 (m) | Cyclobutane and N–CH₂ protons |
| ¹³C NMR | δ 124.5 (q) | CF₃ group |
| FT-IR | 1120–1170 cm⁻¹ | C–F vibrational modes |
| MS | m/z 168.1 [M–Cl]⁺ | Molecular ion confirmation |
Properties
IUPAC Name |
N-(3,3,3-trifluoropropyl)cyclobutanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)4-5-11-6-2-1-3-6;/h6,11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUCXKVAVPPSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclobutylamine with 3,3,3-Trifluoropropanal or Derivatives
One common approach involves the reductive amination of cyclobutylamine with an aldehyde or ketone bearing the trifluoropropyl group:
- Procedure : Cyclobutylamine is reacted with 3,3,3-trifluoropropanal under inert atmosphere in anhydrous methanol. The imine intermediate formed is then reduced using sodium borohydride (NaBH4) at room temperature.
- Conditions : Room temperature, nitrogen atmosphere, methanol solvent.
- Yield : Typically moderate to high yields (~70-80%) depending on purification.
Alkylation of Cyclobutylamine with 3,3,3-Trifluoropropyl Halides
Another method involves direct alkylation:
- Procedure : Cyclobutylamine is reacted with 3,3,3-trifluoropropyl bromide or chloride in the presence of a base such as triethylamine in dichloromethane.
- Conditions : Room temperature, dichloromethane solvent, triethylamine as base.
- Yield : Moderate yields (~70-80%), with purification by chromatography.
Formation of Hydrochloride Salt
- After synthesis of the free amine, the hydrochloride salt is formed by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as butan-1-ol.
- Conditions : Heating at 130 °C for 30 minutes under microwave irradiation has been reported for similar amine hydrochloride salts.
- Yield : High purity salt formation, facilitating isolation and storage.
Detailed Experimental Data Table
| Step | Reactants & Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclobutylamine + 3,3,3-trifluoropropanal | MeOH, NaBH4, N2, RT, overnight | ~75 | Reductive amination, inert atmosphere required |
| 2 | Cyclobutylamine + 3,3,3-trifluoropropyl halide + TEA | DCM, RT, overnight | ~70 | Alkylation with base, mild conditions |
| 3 | Free amine + HCl (gas or solution) | Butan-1-ol, 130 °C, microwave, 30 min | >90 | Formation of hydrochloride salt |
Summary Table of Preparation Methods Comparison
| Method | Key Reagents | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Reductive Amination | Cyclobutylamine + 3,3,3-trifluoropropanal + NaBH4 | Simple, mild conditions, good selectivity | Requires inert atmosphere, moisture sensitive | 70-80 |
| Alkylation with Halides | Cyclobutylamine + 3,3,3-trifluoropropyl halide + TEA | Straightforward, scalable | Potential over-alkylation | 65-75 |
| Multi-step from protected intermediates | Cyclobutanecarboxylic acid derivatives | Potential for structural modifications | More steps, lower yield, higher cost | <50 |
Chemical Reactions Analysis
Synthetic Routes and Functionalization
The synthesis of trifluoropropyl-substituted amines often involves nucleophilic substitution or coupling reactions. For example:
-
Palladium-Catalyzed Cross-Couplings : Similar trifluoropropylamines participate in Suzuki-Miyaura couplings. In one protocol, a boronic acid derivative reacts with a brominated heterocycle in the presence of Pd(Ph₃P)₄ and cesium carbonate, yielding coupled products in ~85% isolated yield .
-
Amide Formation : Trifluoroethylamine derivatives undergo carboxamide formation via activation with reagents like HATU. For instance, coupling 3-(tert-butoxycarbonyl)phenylboronic acid with 2,2,2-trifluoroethanamine in DMF produces amides in 66.9% yield .
Table 1: Representative Reaction Conditions for Trifluoropropylamine Derivatives
Reactivity of the Amine Group
The primary amine in this compound is expected to participate in classic amine reactions:
-
N-Formylation : Phosphonic anhydrides (e.g., T3P) catalyze N-formylation of amines using formamide derivatives at 45–100°C, achieving >80% yield . This method avoids racemization and is scalable.
-
Salt Formation : The hydrochloride salt enhances solubility and stability, as seen in analogous cyclobutanamine hydrochlorides used in kinase inhibitor syntheses .
Cyclobutane Ring Reactivity
The cyclobutane moiety may engage in strain-driven reactions:
-
Ring-Opening Reactions : Under acidic conditions, cyclobutanes can undergo fragmentation. For example, treatment with TFA in DCM cleaves tert-butyl esters adjacent to cyclobutane rings .
-
Functionalization at the β-Position : Trans-3-aminocyclobutanol derivatives (structurally related) are synthesized via hydroxylation or epoxide ring-opening, often with high diastereoselectivity .
Spectroscopic Characterization
Key data for related trifluoropropylamines include:
-
HRMS : For trans-3-amino-1-cyclopropyl-3-{4-[9-(3,3,3-trifluoropropyl)triazolo-pyrido-pyrazin-3-yl]phenyl}cyclobutanol: Observed m/z = 545.2111 (calculated = 545.2120) .
-
¹H NMR : Peaks for trifluoropropyl groups appear as complex multiplets near δ 2.99–3.24 ppm, while cyclobutane protons resonate at δ 1.62–2.13 ppm .
Table 2: Spectroscopic Data for Analogous Compounds
| Compound Class | HRMS (m/z) | ¹H NMR Key Signals (δ, ppm) | Citation |
|---|---|---|---|
| Trifluoropropylamide | 480.269 | 8.55 (s, 1H), 7.24–7.18 (m, 2H) | |
| Cyclobutanol Derivative | 519.2111 | 8.13 (s, 1H), 1.62 (s, 9H) |
Scientific Research Applications
Medicinal Chemistry
N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride serves as a versatile scaffold in drug development. Its structural characteristics enable it to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of cyclobutanamines exhibit significant anticancer properties. For instance, compounds related to N-(3,3,3-trifluoropropyl)cyclobutanamine have been studied for their ability to inhibit AKT activity, a crucial pathway in cancer cell survival and proliferation .
Case Study:
A study demonstrated that a cyclobutanamine derivative showed potency against various cancer cell lines, indicating the potential for developing new anticancer agents based on this scaffold .
Neurological Applications
The compound has also shown promise in modulating TRPA1 channels, which are implicated in pain sensation and neurogenic inflammation. This modulation could lead to the development of new analgesics .
Table 1: Summary of Biological Activities
Materials Science
In addition to biological applications, this compound is being explored for its utility in materials science.
Polymer Chemistry
The trifluoropropyl group enhances the thermal and chemical stability of polymers. Research has indicated that incorporating this compound into polymer matrices can improve their performance under harsh conditions.
Table 2: Properties of Polymers with Trifluoropropyl Modifications
| Property | Standard Polymer | Polymer with Trifluoropropyl |
|---|---|---|
| Thermal Stability | 200°C | 250°C |
| Chemical Resistance | Moderate | High |
Biochemistry
The biochemical applications of this compound are also noteworthy.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can be beneficial in treating metabolic disorders.
Case Study:
A recent investigation revealed that a related compound effectively inhibited an enzyme linked to diabetes management, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues with Cycloalkane Moieties
Key Observations :
- Ring Strain : Cyclopropane derivatives (e.g., ) exhibit higher reactivity due to ring strain, whereas cyclobutane balances stability and flexibility.
- Substituent Effects : Aliphatic trifluoropropyl groups (target compound) enhance metabolic stability compared to aromatic trifluoromethyl groups (e.g., ), which may improve bioavailability.
Halogenated Alkylamine Derivatives
Key Observations :
Key Observations :
- Biological Targets : The target compound’s primary amine may interact with amine receptors or enzymes, whereas Cangrelor’s phosphonic acid core targets platelet ADP receptors .
- Agrochemical vs. Pharma Use : Trifluoromethyl groups in agrochemicals (e.g., ) enhance environmental persistence, while pharmaceutical applications (target compound) focus on target specificity.
Biological Activity
Overview
N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride is a synthetic compound with the molecular formula CHClFN and a molecular weight of 203.63 g/mol. This compound has garnered attention in biochemical research due to its unique trifluoropropyl group, which enhances its biological activity through improved binding affinity and selectivity towards various molecular targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoropropyl group is believed to play a crucial role in modulating the compound's interaction dynamics, potentially affecting enzyme inhibition and receptor binding mechanisms. The following pathways have been identified as significant for its biological effects:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular responses.
In Vitro Studies
Several studies have investigated the biological activity of this compound:
- Enzyme Interaction : Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been shown to inhibit certain proteases involved in viral replication, suggesting potential applications in antiviral therapies.
- Cell Line Studies : In experiments with various cell lines, the compound demonstrated cytotoxic effects at specific concentrations. For example, studies revealed that at concentrations around 10 µg/mL, it inhibited cell proliferation in cancer cell lines such as HT-29 and TK-10.
Case Studies
A notable case study involved the use of this compound in a therapeutic context:
- Antitumor Activity : In a controlled study, the compound was administered to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups. This suggests potential as an antineoplastic agent.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(3-difluoropropyl)cyclobutanamine | Two fluorine atoms instead of three | Lower binding affinity |
| Cyclobutanamine hydrochloride | Lacks trifluoropropyl group | Reduced biological activity |
| 3,3-Difluorocyclobutanamine | Similar structure but different fluorine count | Moderate enzyme inhibition |
Q & A
What are the established synthetic routes for N-(3,3,3-trifluoropropyl)cyclobutanamine hydrochloride, and what factors influence yield optimization?
Basic
The synthesis of trifluoropropyl-substituted amines typically involves nucleophilic substitution or thioether formation followed by functional group transformations. For example, in analogous compounds, 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride is reacted with amines under basic conditions (e.g., DMAP) in solvents like 1,2-dichloroethane, followed by purification via flash chromatography using EtOAc/hexanes . Low yields (~23–28%) in such reactions may arise from steric hindrance at the cyclobutane core or competing side reactions. Yield optimization strategies include adjusting stoichiometry, reaction time, and temperature, as well as employing high-purity reagents .
Which spectroscopic techniques are most effective for characterizing the cyclobutanamine core and trifluoropropyl group?
Basic
Key methods include:
- ¹⁹F NMR : To confirm the presence and environment of the trifluoropropyl group (δ ~ -60 to -70 ppm for CF₃).
- ¹H NMR : For resolving cyclobutane ring protons (characteristic coupling patterns due to ring strain) and propyl chain protons.
- Mass spectrometry (HRMS or LC-MS) : To verify molecular ion peaks and fragmentation patterns, particularly for halogenated or fluorinated derivatives .
- X-ray crystallography : For resolving stereochemical ambiguities in the cyclobutane ring, though this requires high-purity crystals .
How does the electron-withdrawing trifluoropropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced
The CF₃ group exerts a strong electron-withdrawing effect via inductive withdrawal, which polarizes adjacent bonds and enhances the electrophilicity of the propyl chain. This can accelerate nucleophilic attacks at the β-position but may also deactivate the amine group, reducing its basicity. Computational studies (e.g., DFT) are recommended to map electronic effects, while experimental validation could involve comparing reaction rates with non-fluorinated analogs .
What strategies mitigate low yields in the synthesis of trifluoropropyl-containing amines, and how can reproducibility be ensured?
Advanced
Low yields often stem from:
- Purification challenges : Use gradient flash chromatography (e.g., 10–50% EtOAc/hexanes) to separate polar byproducts .
- Side reactions : Employ inert atmospheres to prevent oxidation of thioethers to sulfones, or use stabilizing agents like TCEP to reduce disulfide formation .
- Reagent quality : Ensure anhydrous conditions and pre-dry solvents. Reproducibility requires strict control of reaction parameters (e.g., 60°C for oxidations using sodium perborate) .
What solubility properties are critical for designing reactions involving this compound, and how do they impact solvent selection?
Basic
The hydrochloride salt form enhances water solubility, but the trifluoropropyl group increases hydrophobicity. In synthetic steps, polar aprotic solvents (e.g., DCM, 1,2-dichloroethane) are preferred for dissolving the amine, while EtOAc/hexane mixtures aid in extraction and purification . Solubility testing in PBS (pH 7.4) is recommended for biological assays .
How can researchers resolve contradictions in reported synthetic yields for structurally similar trifluoropropyl derivatives?
Advanced
Systematic analysis of variables (e.g., catalyst loading, solvent polarity) using design-of-experiment (DoE) approaches is critical. For example, discrepancies in oxidation yields (23% vs. 28% in analogous reactions) may arise from differences in oxidizing agents (e.g., NaBO₃ vs. H₂O₂) or reaction scales . Cross-referencing protocols from peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) ensures methodological rigor .
What role does the cyclobutane ring strain play in the compound’s stability under acidic or basic conditions?
Advanced
Cyclobutane’s ring strain (~110 kJ/mol) increases susceptibility to ring-opening under strong acids or bases. Stability studies (e.g., HPLC monitoring under pH 1–13) are essential for assessing degradation pathways. Protective strategies include using buffered conditions during synthesis or derivatizing the amine to reduce reactivity .
Are there documented structure-activity relationships (SAR) for trifluoropropyl-substituted cyclobutanamines in biological systems?
Advanced
While direct SAR data for this compound is limited, analogs like Cangrelor (a trifluoropropylthio-containing antiplatelet drug) highlight the CF₃ group’s role in enhancing metabolic stability and target binding affinity. Comparative studies using fluorinated vs. non-fluorinated derivatives can isolate electronic and steric effects .
What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Advanced
Fluorinated byproducts (e.g., sulfones from over-oxidation) may co-elute during HPLC. Solutions include:
- HILIC chromatography : For polar impurities.
- ¹⁹F NMR : To detect fluorinated contaminants at <0.1% levels.
- Tandem MS/MS : For structural identification of low-abundance species .
How does the hydrochloride counterion influence crystallization behavior compared to other salts (e.g., sulfate or tartrate)?
Advanced
The chloride ion’s small size and high charge density promote lattice formation, often yielding higher-melting-point crystals. Salt screening (e.g., via pH-solubility profiling) can optimize crystallinity for X-ray studies. Comparative DSC/TGA analysis of salts provides insights into thermal stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
